molecular formula C18H16FNO3S B2673634 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide CAS No. 2034255-49-5

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2673634
CAS No.: 2034255-49-5
M. Wt: 345.39
InChI Key: MTIQUKLGHPAQES-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide is a complex organic compound characterized by the presence of a fluorine atom, a furan ring, a thiophene ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan and Thiophene Rings: These heterocyclic rings are synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
  • 3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzylamine

Uniqueness

3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, furan and thiophene rings, and a methoxybenzamide group sets it apart from other similar compounds.

Properties

IUPAC Name

3-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c1-22-16-4-2-12(10-15(16)19)18(21)20-8-6-14-3-5-17(24-14)13-7-9-23-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIQUKLGHPAQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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